molecular formula C8H11N3O5 B15206423 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B15206423
M. Wt: 229.19 g/mol
InChI Key: RGQRNENFWWUQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the combination of the Boc-protected amino group and the oxadiazole ring. This combination provides both protection during synthesis and specific chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C8H11N3O5

Molecular Weight

229.19 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C8H11N3O5/c1-8(2,3)16-7(14)9-6-11-10-4(15-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14)

InChI Key

RGQRNENFWWUQJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.